molecular formula C10H10ClNO3 B3034539 2-[(3-chlorobenzoyl)amino]propanoic Acid CAS No. 186036-10-2

2-[(3-chlorobenzoyl)amino]propanoic Acid

Cat. No. B3034539
M. Wt: 227.64 g/mol
InChI Key: VYCDVTGBGFGGJV-UHFFFAOYSA-N
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Description

2-[(3-Chlorobenzoyl)amino]propanoic acid is a compound that can be associated with the family of chlorobenzoyl amino acids. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and analyzed, which can give insights into the properties and behaviors one might expect from 2-[(3-chlorobenzoyl)amino]propanoic acid.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of an amide bond between an amino acid and a chlorobenzoyl derivative. For example, the synthesis of 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid involves direct methods and is refined by full matrix least squares procedures, indicating a complex synthesis process that requires careful control of reaction conditions .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction techniques. For instance, the crystal structure of a similar compound, 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid, is stabilized by various hydrogen bonds, including N–H···O, O–H···O, and C–H···O interactions . These findings suggest that 2-[(3-Chlorobenzoyl)amino]propanoic acid may also form stable crystal structures through similar intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of chlorobenzoyl amino acids can involve interactions with other organic molecules, leading to the formation of cocrystals or molecular salts. For example, 3-chlorobenzoic acid reacts with amino-chloropyridine derivatives to form supramolecular assemblies, which are characterized by proton transfer between acid/base pairs . This indicates that 2-[(3-Chlorobenzoyl)amino]propanoic acid may also participate in such acid-base reactions to form stable structures.

Physical and Chemical Properties Analysis

The physical properties such as solubility of chlorobenzoyl amino acids can be influenced by temperature and solvent choice. The solubility of 2-amino-4-chlorobenzoic acid, for example, increases with temperature and varies significantly across different organic solvents . This suggests that the solubility of 2-[(3-Chlorobenzoyl)amino]propanoic acid would also be temperature-dependent and vary with the solvent used. Additionally, thermodynamic modeling can provide insights into the mixing properties of solutions containing such compounds .

Scientific Research Applications

Bioavailability in Primates

2-Amino-3-(methylamino)propanoic acid (BMAA), closely related to the compound , has been studied for its bioavailability in primates. A study employed stable isotopic forms of BMAA to assess its oral bioavailability in cynomolgus monkeys, finding high absorption into systemic circulation, indicating that oral bioavailability of such compounds is significant (Duncan et al., 1992).

Synthesis of Related Compounds

Research into the synthesis methods for related compounds, such as 3-(aminothiocarbonylthio)propanoic acids, offers insight into the broader chemical applications of 2-[(3-chlorobenzoyl)amino]propanoic acid. These compounds serve as intermediates in synthesizing biologically active molecules (Orlinskii, 1996).

Fluorescence Derivatisation

3-(Naphthalen-1-ylamino)propanoic acid, a structurally similar compound, has been explored for its potential as a fluorescent derivatising reagent. This could hint at the potential applications of 2-[(3-chlorobenzoyl)amino]propanoic acid in fluorescence-based assays and biological research (Frade et al., 2007).

Computational Peptidology

The study of similar compounds, such as various tripeptides containing amino acids including 2-amino-3-phenylpropanamido]propanamido]-5-[(diaminomethylidene)amino]pentanoic acid, demonstrates the role of computational peptidology in predicting the properties and reactivity of amino acid derivatives. This approach is crucial for understanding the chemical behavior of complex molecules like 2-[(3-chlorobenzoyl)amino]propanoic acid (Flores-Holguín et al., 2019).

Corrosion Inhibition

Amino acids based corrosion inhibitors, such as 2-(3-(1-carboxyethyl)-1H-imidazol-3-ium-1-yl)propanoate, have been synthesized and characterized for their ability to prevent corrosion. This suggests potential applications of 2-[(3-chlorobenzoyl)amino]propanoic acid in materials science, especially in protecting metal surfaces (Srivastava et al., 2017).

properties

IUPAC Name

2-[(3-chlorobenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-6(10(14)15)12-9(13)7-3-2-4-8(11)5-7/h2-6H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCDVTGBGFGGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306809
Record name N-(m-Chlorobenzoyl)-DL-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-chlorobenzoyl)amino]propanoic Acid

CAS RN

186036-10-2
Record name N-(m-Chlorobenzoyl)-DL-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186036-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(m-Chlorobenzoyl)-DL-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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